molecular formula C12H18FNO B13277147 2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline

2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline

Cat. No.: B13277147
M. Wt: 211.28 g/mol
InChI Key: JBQGIDBELDYTPC-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline (CAS 1514672-16-2) is a substituted aniline derivative of interest in advanced pharmaceutical research and organic synthesis. With a molecular formula of C12H18FNO and a molecular weight of 211.28 g/mol, this compound serves as a versatile building block for constructing more complex molecules . Its structure features both fluorine and methoxy substituents on the aromatic ring, which are common pharmacophores known to influence the electronic properties, metabolic stability, and binding affinity of drug candidates. The secondary amine functionality, substituted with a pentan-2-yl group, makes it a valuable intermediate in medicinal chemistry, particularly in the synthesis of active pharmaceutical ingredients (APIs). An analysis of recent scientific literature reveals that closely related fluoro-methoxy-N-alkyl aniline compounds are key intermediates in the preparation of Bruton's Tyrosine Kinase (BTK) inhibitors . These inhibitors are a significant class of therapeutics being investigated for the treatment of various B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma . As such, this aniline derivative provides researchers with a critical starting material for exploring new chemical entities in oncology and other therapeutic areas. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

2-fluoro-5-methoxy-N-pentan-2-ylaniline

InChI

InChI=1S/C12H18FNO/c1-4-5-9(2)14-12-8-10(15-3)6-7-11(12)13/h6-9,14H,4-5H2,1-3H3

InChI Key

JBQGIDBELDYTPC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=C(C=CC(=C1)OC)F

Origin of Product

United States

Advanced Methodologies for the Stereoselective Synthesis of 2 Fluoro 5 Methoxy N Pentan 2 Yl Aniline

Precursor Synthesis: Synthetic Routes to 2-Fluoro-5-methoxyaniline (B1314495)

Achieving the desired 2-fluoro substitution pattern on a methoxy-substituted aniline (B41778) precursor is a non-trivial task due to the directing effects of the amino and methoxy (B1213986) groups. Both are ortho-, para-directing activators, making regiocontrol challenging. A common strategy involves the fluorination of a suitably substituted aniline or anisidine derivative.

One viable precursor is 3-methoxyaniline (m-anisidine). The amino and methoxy groups both direct electrophilic substitution to the 2-, 4-, and 6-positions. Direct fluorination often leads to a mixture of products. To achieve regioselectivity, electrophilic fluorinating agents are employed under carefully controlled conditions. Reagents such as Selectfluor® (F-TEDA-BF4) can be used, though achieving selectivity for the 2-position often requires steric hindrance or the use of a directing group. An alternative approach is the use of I(I)/I(III) catalysis in the presence of a fluoride (B91410) source, which has been shown to enable highly regioselective fluorinations on various unsaturated precursors. nih.govresearchgate.net While direct application to 3-methoxyaniline for 2-fluorination is specific, the principles of catalyst-controlled regioselectivity are broadly applicable.

Another strategy involves a Sandmeyer-type reaction starting from a pre-functionalized aniline. For instance, synthesis could commence with 2-amino-4-methoxyphenol, where the positions are already set. The hydroxyl group can be converted to a fluorine via a diazonium salt intermediate (Balz-Schiemann reaction), although this introduces additional steps. A more direct route might start with 3-methoxyaniline, protect the amine, perform ortho-lithiation directed by the protected amine or methoxy group, and then quench with an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI).

An alternative retrosynthetic approach involves introducing the methoxy group onto a pre-existing fluorinated aniline. This is typically achieved via nucleophilic aromatic substitution (SNAr) on a suitably activated fluorinated precursor.

For example, a synthesis could begin with 2,4-difluoronitrobenzene. The nitro group strongly activates the ring towards nucleophilic attack. Reaction with sodium methoxide (B1231860) would preferentially displace the fluorine at the 4-position (para to the nitro group) due to superior stabilization of the Meisenheimer complex intermediate. This would yield 2-fluoro-4-methoxy-1-nitrobenzene. Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride, would afford the desired 2-fluoro-5-methoxyaniline. guidechem.com This route offers excellent regiocontrol for the placement of both the fluorine and methoxy groups.

The high nucleophilicity and reactivity of the amino group often necessitate its protection during synthetic transformations like fluorination, nitration, or other electrophilic substitutions. libretexts.org Protection prevents side reactions and can modulate the directing effect of the amine. quora.com

A common and effective strategy is the acetylation of the aniline nitrogen to form an acetanilide. libretexts.org The acetylation is readily accomplished using acetic anhydride, often with a base like sodium acetate (B1210297) or in an acidic medium like acetic acid. libretexts.orggoogle.com The resulting acetamido group is less activating than the amino group and is sterically more demanding, which can enhance regioselectivity in subsequent electrophilic substitution reactions. quora.com For instance, in a synthetic route starting from 4-fluoro-2-methoxyaniline, protection as N-(4-fluoro-2-methoxyphenyl)acetamide is a key step before nitration to control the position of the incoming nitro group. google.com

Deprotection of the acetyl group to regenerate the free amine is typically achieved under harsh acidic or basic conditions, such as refluxing in aqueous hydrochloric acid or sodium hydroxide (B78521) solution. commonorganicchemistry.com Milder, more chemoselective methods have also been developed. For example, the use of thionyl chloride and pyridine (B92270) can facilitate deacetylation under ambient conditions. cabidigitallibrary.org Another mild approach involves using the Schwartz reagent (zirconocene hydrochloride), which can remove the acetyl group in the presence of other common protecting groups like Boc and Cbz. researchgate.net The choice of protecting group and the deprotection method is crucial to ensure compatibility with other functional groups in the molecule. researchgate.netmasterorganicchemistry.com

Protecting GroupReagent for ProtectionDeprotection ConditionsKey Features
Acetyl (Ac) Acetic Anhydride (Ac₂O)Strong Acid (e.g., HCl) or Base (e.g., NaOH), reflux commonorganicchemistry.comRobust, inexpensive, modulates amine reactivity. quora.com
Boc Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Strong Acid (e.g., TFA) masterorganicchemistry.comRemoved under acidic conditions, stable to base. organic-chemistry.org
Cbz Benzyl chloroformate (CbzCl)Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.comRemoved by hydrogenolysis, stable to mild acid/base. organic-chemistry.org
Fmoc Fmoc-Cl or Fmoc-OSuBase (e.g., Piperidine) masterorganicchemistry.comBase-labile, commonly used in peptide synthesis. researchgate.net

Stereoselective N-Alkylation Approaches for Introducing the Pentan-2-yl Moiety

The final key transformation is the introduction of the chiral pentan-2-yl group onto the nitrogen atom of 2-fluoro-5-methoxyaniline. Achieving high enantioselectivity in this step is paramount. Asymmetric catalytic methods are the most advanced and efficient strategies for this purpose.

These methods involve the reaction of the aniline with a prochiral or racemic precursor for the pentan-2-yl group, where a chiral catalyst controls the stereochemical outcome of the C-N bond formation. A highly atom-economical approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol (e.g., pentan-2-ol) serves as the alkylating agent. nih.govorganic-chemistry.org This process involves the temporary oxidation of the alcohol to a ketone (pentan-2-one) by the metal catalyst, followed by condensation with the amine to form an enamine or imine intermediate, and subsequent stereoselective reduction by the catalyst using the initially "borrowed" hydrogen. nih.gov

Both precious and earth-abundant transition metals have been successfully employed as catalysts for enantioselective N-alkylation.

Cobalt-Catalyzed Systems: Non-precious metal catalysts, particularly those based on cobalt, have gained prominence for N-alkylation reactions due to their lower cost and toxicity. nih.gov Well-defined cobalt(II) catalysts, often supported by pincer ligands like PNP (bis(phosphino)pyridine), have demonstrated high efficiency for the N-alkylation of anilines with alcohols. organic-chemistry.orgnih.govresearchgate.net By employing a chiral ligand framework, these cobalt systems can induce asymmetry. For instance, cobalt(II)-salen complexes have been used in asymmetric hydrofunctionalization reactions, suggesting their potential for creating chiral C-N bonds. researchgate.net The mechanism typically follows the hydrogen borrowing pathway, offering high atom economy with water as the only byproduct. organic-chemistry.org Recent advances have shown that cobalt catalysts can facilitate the enantioconvergent N-alkylation of amines, effectively converting a racemic starting material into a single enantiomer of the product. acs.org

Palladium-Catalyzed Systems: Palladium complexes are highly effective and widely studied catalysts for C-N bond formation, including N-alkylation. rsc.org Palladium-catalyzed N-alkylation of anilines can proceed with various alkylating agents, including alcohols and allylic precursors. rsc.orgmdma.ch For asymmetric synthesis, chiral ligands are essential to control the enantioselectivity. Ligands such as chiral phosphinooxazolines (PHOX) have been successful in palladium-catalyzed asymmetric allylic alkylations, which can be adapted for saturated alkyl groups. nih.govnih.gov Dual catalytic systems combining palladium with photoredox catalysis have also enabled the enantioselective α-allylation of anilines under mild conditions. acs.org While many examples focus on allylic or benzylic alcohols, the principles extend to secondary aliphatic alcohols like pentan-2-ol, where the in-situ generated ketone is asymmetrically reduced after condensation.

Below is a comparative table summarizing typical conditions and findings for these catalytic systems in related N-alkylation reactions.

Catalyst SystemTypical Ligand TypeAlkylating AgentKey Advantages
Cobalt Pincer (e.g., PNP), SalenAlcohols nih.govEarth-abundant metal, high atom economy (hydrogen borrowing), potential for enantioconvergence. nih.govacs.org
Palladium Phosphines, PHOXAlcohols, Allylic Acetates rsc.orgnih.govHigh efficiency and selectivity, well-studied, broad substrate scope. rsc.orgmdma.ch

Asymmetric Catalytic N-Alkylation with Chiral Pentan-2-yl Precursors

Organocatalytic Asymmetric N-Alkylation

While direct organocatalytic asymmetric N-alkylation of 2-fluoro-5-methoxyaniline with pentan-2-one has not been extensively documented for this specific substrate, the principles of this methodology offer a promising route. Organocatalysis has emerged as a powerful tool in asymmetric synthesis, often utilizing small chiral organic molecules to induce enantioselectivity. In the context of N-alkylation, a chiral organocatalyst, such as a chiral phosphoric acid or a derivative of proline, can activate the imine intermediate formed between the aniline and the ketone, guiding the subsequent reduction to afford one enantiomer of the desired amine preferentially.

The general mechanism involves the reversible formation of an iminium ion from 2-fluoro-5-methoxyaniline and pentan-2-one, which is then enantioselectively reduced. The choice of catalyst and reducing agent is critical for achieving high enantiomeric excess (ee).

Table 1: Representative Organocatalysts for Asymmetric Reductive Amination

Catalyst Type Example Catalyst Typical Reducing Agent
Chiral Phosphoric Acid (R)-TRIP Hantzsch Ester

This table represents conceptually similar systems, as specific data for the target reaction is not available.

Diastereoselective N-Alkylation Strategies

Diastereoselective N-alkylation strategies provide an alternative pathway to chiral 2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline. This approach typically involves the use of a chiral auxiliary attached to either the aniline or the alkylating agent. The inherent chirality of the auxiliary directs the alkylation reaction to favor the formation of one diastereomer over the other. Subsequent removal of the chiral auxiliary then yields the enantiomerically enriched target amine.

One common approach involves the use of a chiral sulfinamide auxiliary, such as tert-butanesulfinamide, which reacts with 2-fluoro-5-methoxyaniline to form a chiral sulfinamide. Subsequent reaction with a pentan-2-yl electrophile proceeds with high diastereoselectivity. The sulfinyl group can then be cleaved under acidic conditions to furnish the chiral amine.

Table 2: Chiral Auxiliaries in Diastereoselective N-Alkylation

Chiral Auxiliary Typical Reaction Sequence Cleavage Condition
(R)-tert-Butanesulfinamide 1. Reaction with aniline. 2. N-alkylation. HCl in an appropriate solvent

This table illustrates general strategies as specific examples for the target molecule are not detailed in the literature.

Reductive Amination Protocols for Chiral N-Alkylation

Reductive amination is a cornerstone of amine synthesis and can be rendered stereoselective through the use of chiral catalysts. wikipedia.org This one-pot reaction combines 2-fluoro-5-methoxyaniline and pentan-2-one in the presence of a reducing agent and a chiral catalyst to directly form the chiral secondary amine. nih.gov

Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium with chiral phosphine (B1218219) ligands, have proven effective in the asymmetric reductive amination of various ketones and anilines. For instance, iridium complexes paired with chiral phosphate (B84403) anions have demonstrated the ability to catalyze the direct asymmetric reductive amination of aliphatic ketones with substituted anilines, achieving high yields and enantioselectivities. nih.gov The catalyst facilitates the formation of a chiral iminium intermediate, which is then reduced stereoselectively.

Table 3: Catalytic Systems for Asymmetric Reductive Amination of Anilines with Aliphatic Ketones

Metal Chiral Ligand/Anion Substrate Scope Reported Enantioselectivity
Iridium Chiral Phosphate Anion Aliphatic ketones and substituted anilines Up to 96% ee nih.gov
Rhodium Chiral Diphosphine α-Keto acid derivatives and anilines Moderate to good ee google.com

Data presented is for analogous systems and serves as a reference for potential application to the target synthesis.

N-Alkylation with Chiral Pentan-2-yl Electrophiles and Corresponding Reaction Conditions

A direct and conceptually straightforward approach to enantiomerically pure this compound involves the N-alkylation of 2-fluoro-5-methoxyaniline with a chiral, enantiomerically pure pentan-2-yl electrophile. This method relies on the availability of enantiopure starting materials, such as (R)- or (S)-pentan-2-ol, which can be converted into suitable electrophiles like tosylates, mesylates, or halides.

The reaction is typically an SN2 substitution, where the nitrogen atom of the aniline acts as the nucleophile. To drive the reaction to completion, a non-nucleophilic base is often employed to scavenge the acid byproduct. The choice of solvent is also crucial, with polar aprotic solvents like DMF or DMSO generally favoring SN2 reactions. It is important to select reaction conditions that minimize racemization of the chiral electrophile.

Table 4: Reaction Conditions for N-Alkylation with Chiral Electrophiles

Chiral Electrophile Base Solvent Typical Temperature
(R)-Pentan-2-yl tosylate K₂CO₃ or NaH DMF Room temperature to 80 °C

These conditions are representative for SN2 reactions of anilines with secondary electrophiles.

Resolution Techniques for Enantiomerically Pure this compound

When a stereoselective synthesis is not feasible or does not provide sufficient enantiomeric purity, resolution of the racemic mixture of this compound is a viable strategy to obtain the individual enantiomers.

Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or mandelic acid. nih.govrsc.org The resulting diastereomeric salts often exhibit different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be liberated from its salt by treatment with a base.

Table 5: Common Chiral Resolving Agents for Amines

Resolving Agent Typical Solvent for Crystallization
(R,R)-Tartaric acid Ethanol, Methanol, or mixtures with water
(S)-Mandelic acid Isopropanol, Acetone

The optimal resolving agent and solvent must be determined empirically for each specific racemic amine.

In addition to classical resolution, chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), is a powerful technique for the analytical and preparative separation of enantiomers. Various CSPs are commercially available, and the selection depends on the specific structure of the analyte. This method can provide both enantiomers in high purity.

In Depth Spectroscopic Analysis for Structural and Conformational Elucidation of 2 Fluoro 5 Methoxy N Pentan 2 Yl Aniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

NMR spectroscopy serves as a cornerstone for the unambiguous structural elucidation of organic molecules. For 2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential to assign all proton and carbon signals, establish through-bond and through-space connectivities, and deduce its stereochemical and conformational preferences.

Two-dimensional NMR techniques are instrumental in deciphering the complex spin systems present in this compound.

Correlation Spectroscopy (COSY): This experiment would reveal the scalar coupling network between adjacent protons. For the pentan-2-yl side chain, COSY correlations would be expected between the methine proton (H-2') and the protons of the adjacent methyl (H-1') and methylene (B1212753) (H-3') groups. Further correlations would be observed between the methylene protons at C-3' and C-4', and finally between the C-4' methylene protons and the terminal methyl protons (H-5'). In the aromatic region, correlations would help in assigning the neighboring aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms. This is crucial for the unambiguous assignment of all carbon signals in both the aromatic ring and the aliphatic side chain.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments provide information about longer-range (typically 2-3 bonds) heteronuclear couplings. This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule. For instance, correlations would be expected from the methoxy (B1213986) protons to the C-5 carbon of the aromatic ring, and from the N-H proton to the C-1 of the aromatic ring and C-2' of the pentan-2-yl side chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful tool for probing through-space proximities between nuclei. This technique would be critical in determining the preferred conformation of the pentan-2-yl side chain relative to the aniline (B41778) ring. For example, NOE correlations between the N-H proton and specific protons on the pentan-2-yl group, or between the aromatic protons and the side chain protons, would provide insights into the spatial arrangement of these groups.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H-3 6.6 - 6.8 dd J(H,H), J(H,F)
H-4 6.8 - 7.0 t J(H,H)
H-6 6.4 - 6.6 dd J(H,H), J(H,F)
N-H 3.5 - 4.5 br s -
OCH₃ 3.7 - 3.9 s -
H-2' 3.5 - 3.8 m -
H-1' 1.1 - 1.3 d J(H,H)
H-3' 1.3 - 1.6 m -
H-4' 1.2 - 1.5 m -

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
C-1 135 - 140 (d, J(C,F))
C-2 150 - 155 (d, J(C,F))
C-3 100 - 105 (d, J(C,F))
C-4 115 - 120
C-5 155 - 160
C-6 95 - 100 (d, J(C,F))
OCH₃ 55 - 60
C-2' 50 - 55
C-1' 20 - 25
C-3' 35 - 40
C-4' 18 - 22

The magnitudes of proton-proton (³JHH) and proton-fluorine (JHF) coupling constants, along with the precise chemical shifts, provide detailed information about the molecule's stereochemistry and conformational preferences. The diastereotopic nature of the methylene protons in the pentan-2-yl side chain could lead to complex splitting patterns, and the analysis of these patterns would be informative. The through-bond and through-space couplings involving the fluorine atom would be particularly insightful for defining the orientation of the fluoro-substituted ring.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorinated organic compounds. biophysics.org The ¹⁹F chemical shift is very sensitive to the electronic environment, making it an excellent probe for substituent effects and intermolecular interactions. thermofisher.com For this compound, the ¹⁹F NMR spectrum would likely show a single resonance, the chemical shift of which would be influenced by the electron-donating methoxy and amino groups. The coupling of the fluorine atom to the ortho and meta protons on the aromatic ring would result in a complex multiplet, and the analysis of these coupling constants would further confirm the structure.

Vibrational Spectroscopy (Infrared and Raman) for Specific Functional Group Interactions and Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibration (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1100 cm⁻¹). The C-F stretching vibration would likely appear in the fingerprint region (around 1000-1200 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone of the aliphatic chain, which are often weak in the IR spectrum.

Table 3: Predicted Vibrational Frequencies

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch 3300 - 3500 Weak
Aromatic C-H Stretch 3000 - 3100 Strong
Aliphatic C-H Stretch 2850 - 2960 Strong
Aromatic C=C Stretch 1500 - 1600 Strong
C-N Stretch 1250 - 1350 Medium
C-O Stretch 1000 - 1100 Medium

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is essential for the accurate determination of the molecular formula of this compound. nih.gov By providing a highly accurate mass measurement, HRMS can confirm the elemental composition of the molecule. Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the molecule. Common fragmentation patterns for anilines include the loss of the alkyl side chain and cleavages within the aromatic ring. The presence of the fluorine and methoxy substituents would influence the fragmentation, providing further structural confirmation. The expected molecular ion peak [M]⁺ would be at m/z 211.1427, corresponding to the molecular formula C₁₂H₁₈FNO.

Electronic Absorption Spectroscopy (UV-Vis) for Aromatic Ring Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would be dominated by the π → π* transitions of the substituted benzene (B151609) ring. The presence of the electron-donating amino and methoxy groups would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The fluoro substituent would have a smaller effect on the absorption spectrum. The solvent polarity could also influence the position of the absorption bands.

Table 4: Predicted UV-Vis Absorption Maxima

Transition Predicted λmax (nm) Solvent
π → π* 230 - 250 Ethanol

Computational Chemistry and Theoretical Investigations of 2 Fluoro 5 Methoxy N Pentan 2 Yl Aniline

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules like 2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For this compound, an MEP map would likely reveal regions of negative potential (color-coded in reds and yellows) concentrated around the electronegative fluorine and oxygen atoms, as well as the nitrogen atom of the aniline (B41778) group. These areas represent electron-rich sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the one attached to the nitrogen, indicating sites prone to nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reaction Sites

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are crucial for determining a molecule's reactivity.

HOMO (Highest Occupied Molecular Orbital): For this compound, the HOMO is expected to be localized primarily on the aniline nitrogen and the aromatic ring. This region, being electron-rich, is the most likely site for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is anticipated to be distributed over the aromatic ring, particularly near the electron-withdrawing fluorine atom. This electron-deficient area represents the most probable site for nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.

OrbitalPredicted Location of Maximum DensityImplication for Reactivity
HOMO Aniline Nitrogen and Aromatic RingSite for electrophilic attack
LUMO Aromatic Ring (near Fluorine atom)Site for nucleophilic attack

Conformational Landscape Analysis and Energy Minimization Studies of the N-Alkyl Chain and Aromatic Ring Orientation

The flexibility of the N-pentan-2-yl chain and its orientation relative to the aromatic ring gives rise to multiple possible conformations for this compound. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule.

Energy minimization studies, typically performed using computational methods, can predict the relative energies of different conformers. The rotation around the C-N bond connecting the pentyl group to the aniline nitrogen and the various rotations within the pentyl chain itself are key degrees of freedom. These calculations would identify the global minimum energy conformation, which is the most populated and stable structure at equilibrium, as well as other low-energy conformers that may be present. The orientation of the bulky pentyl group with respect to the ortho-fluoro substituent will likely play a significant role in determining the most stable conformation due to steric hindrance.

Computational Simulation of Reaction Mechanisms in the Synthesis and Transformations of this compound

Computational simulations can provide detailed insights into the reaction mechanisms involved in the synthesis and subsequent chemical transformations of this compound. For instance, a common synthetic route for N-alkylanilines is the reductive amination of a ketone (in this case, 2-pentanone) with an aniline (2-fluoro-5-methoxyaniline).

Computational studies can model the entire reaction pathway, including:

Transition States: Identifying the high-energy transition state structures.

Intermediates: Characterizing any intermediate species formed during the reaction.

Activation Energies: Calculating the energy barriers for each step, which helps in understanding the reaction kinetics.

Such simulations can elucidate the role of catalysts, predict the stereochemical outcome, and help in optimizing reaction conditions for improved yield and selectivity.

Analysis of Non-Covalent Interactions and Intermolecular Forces within the Compound and its Assemblies

Non-covalent interactions are crucial in determining the physical properties and supramolecular chemistry of this compound. These interactions govern how molecules pack in the solid state and interact in solution.

Key non-covalent interactions that would be investigated computationally include:

Hydrogen Bonding: The N-H group of the aniline can act as a hydrogen bond donor, while the fluorine, oxygen, and nitrogen atoms can act as acceptors.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions, providing a deeper understanding of the forces that hold the molecular assemblies together. The presence of a fluorine atom can influence these interactions, potentially leading to specific packing motifs in the solid state. researchgate.net

Interaction TypePotential Donor/Acceptor Sites
Hydrogen Bonding Donor: N-H; Acceptors: F, O, N
π-π Stacking Aromatic Rings
van der Waals Entire Molecule, especially the alkyl chain

Chemical Reactivity and Mechanistic Aspects of 2 Fluoro 5 Methoxy N Pentan 2 Yl Aniline

Reactivity of the Aromatic Ring

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions are profoundly influenced by the substituents present on the aromatic ring. In the case of 2-fluoro-5-methoxy-N-(pentan-2-yl)aniline, the directing effects of the three substituents must be considered.

N-(pentan-2-yl)amino group (-NHR) : This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic π-system through resonance. This increases the electron density of the ring, making it more susceptible to attack by electrophiles. It is a strong ortho- and para-director. lkouniv.ac.in

Methoxy (B1213986) group (-OCH₃) : Similar to the amino group, the methoxy group is also an activating, ortho-, para-director because of the resonance donation of one of the oxygen's lone pairs.

Fluoro group (-F) : Halogens are a unique class of substituents. Due to their high electronegativity, they are inductively electron-withdrawing, which deactivates the ring towards EAS. However, they possess lone pairs that can be donated through resonance, making them ortho-, para-directors. libretexts.org

Considering the structure of this compound:

The N-alkylamino group is at position 1. It directs to positions 2, 4, and 6. Position 2 is blocked by the fluorine atom.

The fluoro group is at position 2. It directs to positions 1, 3, and 5. Positions 1 and 5 are blocked.

The methoxy group is at position 5. It directs to positions 2, 4, and 6. Position 2 is blocked.

The positions activated by the powerful amino and methoxy groups are 4 and 6. Position 4 is para to the amino group and ortho to the methoxy group. Position 6 is ortho to the amino group and meta to the methoxy group. The synergistic activation at position 4 by both the amino (para) and methoxy (ortho) groups makes it the most electron-rich and sterically accessible site. Position 6 is also highly activated by the ortho amino group. Therefore, electrophilic substitution is expected to occur predominantly at positions 4 and 6. youtube.com The substitution tends to occur at ortho- and para-positions relative to the –NH2 group, which become centers of high electron density. ncert.nic.in

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction. libretexts.orgnih.gov

In this compound, the leaving group would be the fluoride (B91410) ion. Fluorine is an excellent leaving group for SNAr reactions because of its high electronegativity, which makes the carbon atom it is attached to more electrophilic and increases the reaction rate. wikipedia.orgyoutube.com However, the molecule lacks the requisite strong electron-withdrawing groups (like nitro or cyano groups) ortho or para to the fluorine atom. Instead, it possesses electron-donating groups (amino and methoxy), which destabilize the anionic Meisenheimer complex, making a traditional SNAr reaction highly unfavorable under standard conditions.

Recent advances in catalysis have provided methods for the SNAr of electron-rich and unactivated fluoroarenes. For instance, organic photoredox catalysis can enable the nucleophilic defluorination of such compounds under mild conditions. nih.gov This method proceeds through a cation radical-accelerated mechanism, bypassing the need for strong electron-withdrawing groups to activate the substrate. nih.gov Therefore, while classic SNAr is unlikely, modern catalytic approaches could potentially enable the substitution of the fluorine atom in this compound.

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The aromatic ring of this compound offers potential sites for such reactions.

The activation of aromatic C-F bonds for cross-coupling is known to be challenging due to their high bond dissociation energy. beilstein-journals.org However, significant progress has been made, particularly using nickel catalysts. beilstein-journals.orgnih.gov Nickel-catalyzed couplings of aryl fluorides with reagents like arylboronic acids (Suzuki coupling) can proceed under mild conditions. The mechanism may involve the formation of a nickelacyclopropane intermediate followed by β-fluorine elimination, rather than direct oxidative addition of the C-F bond. beilstein-journals.orgnih.gov Thus, the fluorine atom at position 2 could potentially be replaced with various aryl or alkyl groups using appropriate nickel-based catalytic systems.

In addition to the C-F bond, C-H bonds on the aromatic ring can also be functionalized through metal-catalyzed C-H activation/functionalization reactions. The presence of the directing N-alkylamino group can facilitate ortho-C-H activation. Transition metals like palladium or rhodium can coordinate to the nitrogen atom, leading to the selective functionalization of the C-H bond at the ortho position (position 6). This approach allows for the introduction of a wide range of functional groups without pre-functionalization of the aromatic ring.

Reactivity of the N-Alkylamino Group

The secondary N-alkylamino group is a key functional group that significantly influences the molecule's properties, acting as both a base and a nucleophile.

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. libretexts.org The N-(pentan-2-yl)aniline moiety is more basic than aniline (B41778) but less basic than aliphatic secondary amines. The electron-donating nature of the pentan-2-yl group increases the electron density on the nitrogen, making it more basic than aniline. libretexts.org However, the lone pair on the nitrogen is also delocalized into the aromatic ring through resonance, which reduces its availability and thus its basicity compared to a typical dialkylamine where no such delocalization occurs. libretexts.org

The substituents on the aromatic ring also modulate the basicity. The methoxy group at the para position (relative to the amino group, position 5 is para to position 2, but meta to position 1) has a relatively small electronic effect on the nitrogen at position 1. The ortho-fluoro group is electron-withdrawing via induction, which decreases the electron density on the nitrogen and slightly reduces the basicity.

Nucleophilicity refers to the ability of the amine to donate its lone pair to an electrophilic carbon. masterorganicchemistry.comkhanacademy.org Like basicity, nucleophilicity is dependent on the availability of the nitrogen's lone pair. masterorganicchemistry.com Generally, for a series of amines, stronger bases are also stronger nucleophiles. masterorganicchemistry.com Therefore, this compound is expected to be a moderately good nucleophile. It can react with electrophiles such as alkyl halides in SN2 reactions to form tertiary amines, and eventually quaternary ammonium (B1175870) salts upon exhaustive alkylation. msu.edumasterorganicchemistry.com It can also react with acid chlorides and anhydrides in acylation reactions to form amides. ncert.nic.in

Oxidation: Secondary aromatic amines can undergo oxidation through several pathways, depending on the oxidizing agent and reaction conditions. uomustansiriyah.edu.iqslideserve.com

Oxidation to Nitroxides : Strong oxidizing agents can convert secondary amines into stable nitroxyl (B88944) free radicals (nitroxides). Reagents like hydrogen peroxide with a sodium tungstate (B81510) catalyst are commonly used, though alternatives like t-butyl hydroperoxide may be employed for aromatic amines. tandfonline.com

Oxidation to Imines : Oxidation can also occur at the carbon atom alpha to the nitrogen, leading to the formation of an imine. This can be achieved using reagents like iodosobenzene (B1197198) or catalytically with manganese or iron porphyrins. rsc.org

N-Dealkylation and N-Hydroxylation : Metabolic or enzymatic oxidation often involves N-dealkylation or N-hydroxylation. N-hydroxylation can lead to the formation of hydroxylamine (B1172632) intermediates, which may be further oxidized to nitrones. uomustansiriyah.edu.iqslideserve.com

Reduction: The secondary amine functionality itself is generally stable under common reducing conditions. The reduction of amines is not a typical transformation. However, the synthesis of the parent aniline structure often involves the reduction of a corresponding nitroarene. chemistrystudent.com For instance, a 2-fluoro-5-methoxy-nitrobenzene derivative could be reduced to 2-fluoro-5-methoxyaniline (B1314495) using reagents like tin or iron in hydrochloric acid, or through catalytic hydrogenation. chemistrystudent.com The resulting primary amine could then be alkylated to yield the target secondary amine. Various methods exist for the reduction of amides to amines, for example, using lithium aluminum hydride, which could be relevant in alternative synthetic routes. organic-chemistry.org

Influence of Fluoro and Methoxy Substituents on Aromatic and Amine Reactivity and Selectivity

The chemical behavior of this compound is intricately governed by the electronic and steric interplay of its constituent functional groups: the fluoro, methoxy, and N-(pentan-2-yl)amino moieties. The fluoro and methoxy groups, positioned on the aromatic ring, primarily dictate the regioselectivity and rate of electrophilic aromatic substitution reactions. Concurrently, all three substituents modulate the nucleophilicity of the amine nitrogen.

The fluoro group at the ortho-position and the methoxy group at the meta-position to the amino group exert competing electronic effects. Fluorine, being highly electronegative, exhibits a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted aniline. Conversely, the methoxy group is a powerful electron-donating group through resonance (+R effect), which activates the aromatic ring. chemistrysteps.com The N-(pentan-2-yl)amino group is also a strong activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring. byjus.com

In electrophilic aromatic substitution, the directing influence of these substituents is paramount. Both the amino and methoxy groups are ortho, para-directors. byjus.commasterorganicchemistry.com However, the positions para to the amino group and ortho to the methoxy group are already substituted. This leaves the remaining positions on the ring to be influenced by a combination of these directing effects, as well as steric hindrance from the bulky N-(pentan-2-yl) group. The fluoro group is generally considered an ortho, para-director, albeit a deactivating one. masterorganicchemistry.com

The reactivity of the amine group is also significantly influenced by these substituents. The electron-withdrawing nature of the ortho-fluoro group is expected to decrease the basicity and nucleophilicity of the amine. In contrast, the methoxy group, by donating electron density to the ring, can indirectly increase the electron density on the nitrogen atom, thereby enhancing its basicity and nucleophilicity. The N-(pentan-2-yl) group, being an electron-donating alkyl group, also contributes to increasing the basicity of the amine. masterorganicchemistry.com However, the steric bulk of the pentan-2-yl group can hinder the approach of electrophiles to the nitrogen atom, a phenomenon known as steric hindrance. rsc.org

To quantify the electronic influence of the fluoro and methoxy substituents, Hammett substituent constants (σ) can be utilized. These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

Substituentσmetaσpara
-F+0.34+0.06
-OCH3+0.12-0.27

The positive σ values for the fluoro substituent indicate its electron-withdrawing nature, while the negative σpara value for the methoxy group highlights its electron-donating character through resonance.

Detailed research findings on the regioselectivity of electrophilic aromatic substitution on similarly substituted anilines indicate that the activating groups will predominantly direct incoming electrophiles. In the case of this compound, the positions ortho and para to the strongly activating amino group are the most likely sites of substitution. However, one ortho position is blocked by the fluoro group, and the para position is occupied by the methoxy group. Therefore, electrophilic attack is most probable at the C4 and C6 positions.

PositionActivating/Deactivating InfluencePredicted Major/Minor Product
C4Ortho to Methoxy, Para to Fluoro, Meta to AminoMajor
C6Ortho to Amino, Ortho to MethoxyMajor
C3Meta to all groupsMinor

It is important to note that the steric bulk of the N-(pentan-2-yl) group may influence the ratio of C4 to C6 substitution, potentially favoring the less sterically hindered position.

Derivatization Strategies and Chemical Transformations of 2 Fluoro 5 Methoxy N Pentan 2 Yl Aniline

Further N-Functionalization: Acylation, Sulfonylation, and Other N-Substitutions

The secondary amine nitrogen in 2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline is a key site for functionalization due to its nucleophilicity. Standard reactions such as acylation and sulfonylation can be employed to introduce a variety of functional groups.

Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine (B128534) or pyridine) would readily yield the corresponding N-acyl derivatives (amides). This transformation is typically robust and high-yielding. The electronic nature of the aromatic ring, influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom, will modulate the nitrogen's reactivity, but it generally remains sufficiently nucleophilic for these reactions.

Sulfonylation: The synthesis of sulfonamides from amines is a cornerstone of medicinal chemistry. acs.org Reacting this compound with various sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base is the classical approach. libretexts.org Modern methods have explored catalyst- and solvent-free conditions, often using microwave irradiation, to achieve efficient and environmentally benign sulfonylation of primary and secondary amines. rsc.org These protocols have been shown to be effective for a wide range of anilines, including those that are less nucleophilic or sterically hindered. rsc.orgorganic-chemistry.org The resulting sulfonamides are stable compounds with distinct chemical properties.

Table 1: Representative N-Sulfonylation Reactions of Secondary Amines This table presents examples of general sulfonylation reactions applicable to secondary amines, illustrating the types of transformations possible for this compound.

Amine SubstrateSulfonylating AgentTypical ConditionsProduct TypeReference
Generic Secondary Aniline (B41778)p-Toluenesulfonyl chlorideBase (e.g., Pyridine (B92270), Et3N), CH2Cl2, RTN-Aryl-N-alkyl-p-toluenesulfonamide libretexts.org
Generic Secondary AnilineMethanesulfonyl chlorideBase (e.g., Et3N), THF, 0 °C to RTN-Aryl-N-alkyl-methanesulfonamide libretexts.org
Various Aminesp-Toluenesulfonyl chlorideMicrowave, Solvent-free, Catalyst-freeCorresponding Sulfonamide rsc.org
Sterically Hindered AnilinesVarious Sulfonyl chloridesIndium CatalystCorresponding Sulfonamide organic-chemistry.org

Other N-substitutions could include alkylation or arylation, although these may require more specific catalytic systems to achieve selectively.

Transformations Involving the Aromatic Ring Substituents

The methoxy and fluorine groups on the aromatic ring offer distinct opportunities for chemical modification.

The methoxy group (-OCH₃) is a common functional group in organic synthesis and can be modified, most notably through ether cleavage to reveal a phenol (B47542). This O-demethylation is a fundamental transformation. semanticscholar.org

O-Demethylation: Cleavage of the aryl methyl ether bond can be achieved using various reagents. Boron tribromide (BBr₃) is a classic and highly effective reagent for this purpose. researchgate.net Other methods include the use of strong acids like hydrobromic acid (HBr) or nucleophilic reagents such as lithium iodide (LiI). Recent studies have demonstrated efficient demethylation of lignin-derived aromatic compounds using acidic concentrated lithium bromide (ACLB) under moderate conditions (e.g., 110 °C). rsc.org This process typically proceeds via protonation of the ether oxygen followed by an Sₙ2 substitution by a nucleophile like bromide. rsc.org The resulting phenol is a versatile intermediate for further functionalization, such as O-alkylation, O-acylation, or conversion to a triflate for cross-coupling reactions.

The carbon-fluorine bond is the strongest single bond in organic chemistry, but under appropriate conditions, the fluorine atom can be replaced or the bond can be cleaved.

Nucleophilic Aromatic Substitution (SₙAr): In SₙAr reactions, a nucleophile displaces a leaving group on an aromatic ring. fiveable.me For this reaction to proceed, the ring typically needs to be activated by electron-withdrawing groups. masterorganicchemistry.comtotal-synthesis.com However, the reactivity order of halogens as leaving groups in SₙAr is often F > Cl > Br > I. nih.gov This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. masterorganicchemistry.comtotal-synthesis.com While the aniline moiety in the target molecule contains electron-donating groups (amino and methoxy), which generally disfavor classical SₙAr, certain concerted SₙAr mechanisms can allow for substitution even on electron-rich arenes. nih.gov Therefore, reaction with strong nucleophiles (e.g., alkoxides, thiolates, or other amines) under forcing conditions could potentially lead to the substitution of the fluorine atom.

Defluorination/Re-functionalization: This strategy involves the cleavage of the C-F bond, followed by the introduction of a new functional group. While synthetically challenging, methods for defluorinative functionalization are an active area of research. chemrxiv.org These approaches can involve highly reactive reagents or specific catalytic systems to break the strong C-F bond and generate a reactive intermediate that can be trapped by an electrophile.

Reactions of the Pentan-2-yl Side Chain

The pentan-2-yl group is a chiral, secondary alkyl moiety that provides a scaffold for stereoselective modifications and further elaboration.

The pentan-2-yl group possesses a chiral center at the carbon attached to the nitrogen. If the starting material is enantiomerically pure, subsequent reactions can be designed to proceed with either retention or inversion of this stereocenter, or to introduce new stereocenters with high diastereoselectivity.

Stereospecific reactions are those where different stereoisomers of the starting material react to give different stereoisomers of the product. masterorganicchemistry.com For example, a transition-metal-free, enantiospecific coupling between alkylboronic esters and aryl hydrazines has been developed to synthesize chiral anilines with excellent preservation of stereochemical integrity. nih.gov While this is a synthetic method, it highlights that transformations involving the C-N bond can be highly stereocontrolled. Direct modification of the chiral side chain while preserving the existing stereocenter would likely rely on advanced catalytic methods, such as enantioselective C-H activation, which could introduce new functionality at other positions on the pentyl chain.

The alkyl side chain can be a target for derivatization to introduce new chemical functionalities. While C(sp³)–H bonds are generally less reactive than other sites in the molecule, modern synthetic methods offer potential pathways for their functionalization.

C-H Functionalization: Catalytic C-H activation/functionalization is a powerful tool for modifying alkyl chains. These reactions could potentially introduce groups such as hydroxyls, amines, or carbonyls, or facilitate the formation of new carbon-carbon bonds. The development of nickel-catalyzed methods for the hydroalkylation of enamides, for instance, allows for the synthesis of a wide array of chiral alkyl amines from simple precursors, demonstrating the capacity to build complexity around an alpha-chiral amine. semanticscholar.org Applying similar late-stage functionalization principles could allow for the elaboration of the pentan-2-yl chain in this compound, enhancing its structural diversity and potential for tailored applications.

Supramolecular Chemistry and Intermolecular Interactions of 2 Fluoro 5 Methoxy N Pentan 2 Yl Aniline Derivatives

Investigation of Hydrogen Bonding Interactions Involving the Amine and Methoxy (B1213986) Groups

Hydrogen bonding is a primary directional force in determining the self-assembly of aniline (B41778) derivatives. In the case of 2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline, the secondary amine (N-H) group is a potent hydrogen bond donor. The lone pairs on the oxygen atom of the methoxy group and the fluorine atom serve as potential hydrogen bond acceptors.

The N-H group can engage in intermolecular hydrogen bonds with acceptors on neighboring molecules, leading to the formation of chains, dimers, or more complex networks. The oxygen atom of a methoxy group is a well-established proton acceptor for various types of hydrogen bonds, including N–H⋯O interactions. researchgate.netresearchgate.net Studies on other substituted anilines have shown that the amino group readily forms hydrogen bonds, and the strength of these bonds can be modulated by the electronic nature of the ring substituents. nih.gov The electron-donating character of the methoxy group and the electron-withdrawing nature of the fluorine atom will subtly influence the proton-donating ability of the N-H group.

Furthermore, in multicomponent systems or derivatives, the N-H group can interact with other strong acceptors. Perhalogenated anilines, for example, have been shown to act as bifunctional donors of both hydrogen and halogen bonds in cocrystals with nitrogen-containing acceptors, forming robust N–H⋯N interactions. acs.org While the fluorine atom in the title compound is a weaker hydrogen bond acceptor than oxygen or nitrogen, N–H⋯F interactions are possible, though they are generally considered weaker electrostatic interactions. The interplay between these potential hydrogen bonds is critical in defining the supramolecular synthons that govern crystal packing.

Interaction TypeDonorAcceptorTypical Distance (Å)Typical Energy (kcal/mol)
Amine-MethoxyN-HO (methoxy)2.8 - 3.22 - 5
Amine-NitrogenN-HN (e.g., pyridine)2.7 - 3.13 - 7
Amine-FluorineN-HF2.9 - 3.31 - 3

Note: The data in this table are representative values sourced from studies on analogous molecular systems and are intended to illustrate the relative strengths and geometries of potential hydrogen bonds.

π-Stacking and Aromatic Interactions in Self-Assembled Systems

The fluorinated and methoxylated aniline ring is capable of engaging in significant π-stacking interactions, which are crucial for the stabilization of self-assembled structures. gatech.edu These interactions arise from electrostatic and dispersion forces between aromatic rings. The substitution pattern on the this compound ring creates a polarized π-system. The methoxy group is electron-donating, increasing the electron density of the ring, while the fluorine atom is electron-withdrawing.

This electronic distribution can lead to favorable polar-π interactions, particularly face-to-face stacking where the electron-rich portion of one ring interacts with the electron-poorer region of an adjacent ring. The introduction of electron-withdrawing fluorine substituents onto aromatic molecules is a known strategy to polarize their π-conjugated systems, which can enhance π–π stacking through electrostatic interactions. nih.gov Phenyl-perfluorophenyl interactions are a classic example of this electrostatic reinforcement. nih.gov While the title compound is not perfluorinated, the principle of π-system polarization applies.

Computational studies on aniline have quantified the interaction energies for various stacked conformations, demonstrating that eclipsed and staggered arrangements can have significant stabilization energies. researchgate.net These π-stacking interactions, often acting in concert with hydrogen bonds, play a definitive role in the formation of layered or columnar structures in the solid state.

Interacting Aromatic SystemsStacking GeometryInteraction Energy (kcal/mol)
Benzene (B151609) DimerParallel Displaced~ -2.5
Aniline DimerEclipsed~ -4.0
Hexafluorobenzene-BenzeneFace-to-Face~ -5.0

Note: The data in this table are representative values from computational and experimental studies on model aromatic systems to provide context for the potential strength of π-stacking interactions.

Self-Assembly Studies and Crystal Engineering of this compound Derivatives

Crystal engineering relies on the predictable and reliable formation of supramolecular synthons—structural units formed by robust intermolecular interactions. rsc.org For derivatives of 2-Fluoro-5-methoxy-N-(penan-2-yl)aniline, the combination of hydrogen bonding and π-stacking provides a powerful toolkit for designing ordered solid-state architectures.

The primary supramolecular synthons would likely involve hydrogen-bonded chains or dimers formed via N-H···O or N-H···N interactions (in cocrystals). These primary structures can then organize through weaker forces, such as π-stacking of the aromatic rings and van der Waals interactions involving the pentyl chains. The N-(pentan-2-yl) group introduces significant steric bulk. This aliphatic chain will play a dual role in self-assembly. On one hand, its flexibility and steric hindrance may disrupt simple, close-packed arrangements. On the other hand, the hydrophobic interactions between these chains can drive segregation into domains, leading to layered structures where aromatic cores and aliphatic chains occupy distinct regions. This interplay between directional hydrogen bonds, broader π-stacking, and space-filling requirements of the alkyl group is a central theme in the crystal engineering of complex organic molecules. mdpi.com

Supramolecular SynthonDescriptionKey Interactions
Catemer ChainMolecules linked head-to-tail in a one-dimensional chain.N-H···O or N-H···F
Centrosymmetric DimerA pair of molecules linked across an inversion center.N-H···O
Stacked ColumnsMolecules stacked via aromatic interactions.π-π stacking
Interdigitated LayersLayered structures with alkyl chains from adjacent layers interpenetrating.Van der Waals, Hydrophobic effects

Note: This table lists common supramolecular synthons observed in the crystal structures of substituted anilines and related amphiphilic molecules.

Host-Guest Chemistry and Molecular Recognition with Designed Receptors

The structural features of this compound make it an interesting candidate for study as a "guest" molecule in host-guest chemistry. frontiersin.org Macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils possess hydrophobic cavities and functionalized portals that can selectively bind guest molecules. frontiersin.orgnih.gov

The binding of a guest like this compound would be driven by multiple non-covalent interactions. The hydrophobic pentyl chain and the aromatic ring would be expected to favorably partition into the nonpolar cavity of a host molecule in an aqueous environment. Specificity in recognition can be achieved through interactions at the host's portal. For instance, the N-H group of the aniline could form a hydrogen bond with ether or carbonyl groups lining the entrance of a crown ether or calixarene. mdpi.com

Studies on the recognition of substituted aniline isomers by crown ether-based systems have shown that binding is highly sensitive to the position of substituents due to steric hindrance and the geometry of hydrogen bonding. mdpi.com The unique electronic and steric profile of this compound would therefore dictate its binding affinity and selectivity for different macrocyclic hosts, opening avenues for its use in sensing or separation applications.

Host MacrocycleGuest MoleculeBinding Affinity (K a , M⁻¹)Driving Forces
β-CyclodextrinAniline~10²Hydrophobic, van der Waals
Cucurbit researchgate.neturilProtonated Aniline~10⁴Ion-dipole, Hydrophobic
p-Sulfonatocalix nih.govareneN-alkylanilines~10³ - 10⁴Hydrophobic, Cation-π

Note: This table presents typical binding affinity data for aniline and its simple derivatives with common macrocyclic hosts in aqueous solution, illustrating the principles of molecular recognition.

Role As a Chiral Synthetic Intermediate and Building Block

Precursor for Complex Chiral Molecules and Advanced Organic Scaffolds

Theoretically, the structure of 2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline makes it a suitable starting material for the construction of more complex chiral molecules. The aniline (B41778) functional group can be readily modified through various reactions such as acylation, alkylation, and diazotization, allowing for the introduction of additional functionalities. The fluorine and methoxy (B1213986) groups on the aromatic ring can influence the regioselectivity of electrophilic aromatic substitution reactions, potentially directing the addition of new substituents to specific positions.

The chiral N-(pentan-2-yl) group is a key feature, as it can impart stereochemical control in subsequent synthetic transformations. This is a common strategy in asymmetric synthesis, where a chiral auxiliary derived from a readily available chiral starting material is used to guide the formation of new stereocenters. After the desired stereochemistry is established, the chiral auxiliary can be cleaved or modified.

No specific examples of complex chiral molecules or advanced organic scaffolds synthesized from this compound have been documented in the reviewed literature.

Ligand Design in Asymmetric Catalysis for Chiral Induction

Chiral ligands are crucial components of asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that favors the formation of one enantiomer of a product over the other. Chiral anilines are precursors to a variety of ligand classes, including phosphine-oxazolines (PHOX), Schiff bases, and N-heterocyclic carbenes (NHCs).

The this compound scaffold could, in principle, be elaborated into such ligands. The nitrogen atom of the aniline could be incorporated into a heterocyclic ring, and the chiral pentan-2-yl group could serve as a source of chirality to induce asymmetry in catalytic reactions. The electronic properties of the fluorinated and methoxylated aromatic ring could also modulate the catalytic activity and selectivity of the resulting metal complex.

Despite this potential, there is no available research detailing the design, synthesis, or application of chiral ligands derived from this compound in asymmetric catalysis.

Application in the Synthesis of Chiral N-Heterocycles (e.g., Piperidine (B6355638) Derivatives, Pyrroles, Indoles)

N-heterocycles are ubiquitous structural motifs in pharmaceuticals and natural products, and the development of stereoselective methods for their synthesis is a major focus of organic chemistry. Chiral anilines can serve as key building blocks in the synthesis of various chiral N-heterocycles.

For instance, the aniline nitrogen of this compound could act as a nucleophile in reactions to form piperidine rings. The synthesis of chiral pyrroles and indoles often involves condensation reactions or cyclization strategies where a chiral amine plays a role in establishing the final stereochemistry. The substituents on the aniline ring could also influence the reactivity and outcome of such cyclization reactions.

However, a review of the scientific literature does not provide any specific instances of this compound being used in the synthesis of chiral piperidines, pyrroles, indoles, or any other N-heterocycles.

Development of Novel Functional Materials through Covalent Incorporation of the Scaffold

The incorporation of chiral organic molecules into materials can lead to novel properties and applications, such as in chiral recognition, sensing, and optics. The structure of this compound possesses features that could be exploited for the development of such materials.

The aniline group can be polymerized or grafted onto surfaces and polymers through various chemical transformations. The presence of the chiral center and the specific electronic and steric properties of the molecule could then be translated into the macroscopic properties of the resulting material.

As with the other potential applications, there is currently no published research that describes the use of this compound in the development of novel functional materials.

Future Research Directions and Advanced Methodological Developments for 2 Fluoro 5 Methoxy N Pentan 2 Yl Aniline

Exploration of Novel Catalytic Systems for Highly Enantioselective Synthesis

The synthesis of N-alkylanilines, such as 2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline, is a cornerstone of organic chemistry. scribd.com A significant future direction lies in the development of novel catalytic systems that can achieve high enantioselectivity, which is particularly relevant for this compound due to the chiral center in the pentan-2-yl group. The direct N-alkylation of anilines with alcohols, often termed the "borrowing hydrogen" or "hydrogen autotransfer" strategy, is an atom-economical and environmentally benign approach. sci-hub.se

Current research has demonstrated the efficacy of various non-noble metal catalysts for N-alkylation. For instance, tungsten-based catalysts have shown promise for a broad range of anilines and alcohols, offering a practical alternative to precious metal systems. sci-hub.se Similarly, catalysts based on ferric perchlorate (B79767) immobilized on silica, as well as nickel and copper nanoparticles, have been effective in synthesizing secondary amines from primary amines and alcohols. researchgate.net

Future work will likely focus on adapting these and other novel catalytic systems for enantioselective synthesis. This could involve the design of chiral ligands for existing metal catalysts (e.g., tungsten, iron, nickel) or the development of entirely new chiral catalytic complexes. The goal is to control the stereochemical outcome of the N-alkylation reaction, yielding a high excess of one enantiomer of this compound.

Catalyst SystemSubstrate ScopePotential for EnantioselectivityReference
Tungsten (W(phen)(CO)4)Broad range of anilines and primary alcoholsCould be explored with chiral phenanthroline ligands. sci-hub.se
Ferric Perchlorate (Fe(ClO4)3/SiO2)Aromatic amines and alcoholsChiral counter-ions or additives could be investigated. researchgate.net
Nickel/Copper NanoparticlesPrimary amines and alcohols in a plug-flow reactorSurface modification of nanoparticles with chiral molecules is a possible strategy. researchgate.net
Palladium on Carbon (Pd/C)Anilines and tertiary amines (transamination)Development of chiral palladium complexes is a well-established field that could be applied. scribd.com

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Synthetic Routes

Furthermore, ML models are being developed to predict chemical reactivity and reaction yields with increasing accuracy. researchgate.netdigitellinc.com By featurizing molecules and reactions, these models can predict the outcome of a reaction under specific conditions (e.g., catalyst, solvent, temperature). digitellinc.com This predictive power can be used to screen for optimal reaction conditions for the synthesis of this compound, reducing the need for extensive experimental optimization. ML packages like Auto3D can compute molecular energies and thermodynamic properties, which aids in predicting reaction feasibility. cmu.edu

AI/ML ApplicationFunctionRelevance to this compound
Retrosynthesis Planning (e.g., ReTReK)Proposes synthetic routes from target molecule to starting materials.Can identify novel and efficient multi-step syntheses. chemrxiv.orgnih.govresearchgate.net
Reactivity PredictionPredicts the outcome and yield of a chemical reaction.Optimizes reaction conditions for key synthetic steps, such as N-alkylation. researchgate.netdigitellinc.com
Molecular Property Prediction (e.g., Auto3D)Calculates energies and thermodynamic properties to assess reaction feasibility.Can be used to evaluate the viability of proposed synthetic steps before experimentation. cmu.edu

Advanced In-situ Spectroscopic Monitoring of Reactions Involving the Compound

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Advanced in-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable data on the concentrations of reactants, intermediates, and products. mdpi.com

Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, particularly with attenuated total reflection (ATR) probes, can be coupled directly to a reaction vessel. mdpi.com This allows for continuous monitoring without the need for sample extraction, which is crucial for tracking transient or labile intermediate species. mdpi.comspectroscopyonline.com For the synthesis of this compound, in-situ FTIR could be used to follow the progress of the N-alkylation reaction, providing precise information on reaction rates and endpoints. spectroscopyonline.com

Other advanced techniques like in-situ Sum Frequency Generation (SFG) spectroscopy can provide detailed information about molecular structures and transformations at interfaces, which is particularly relevant for heterogeneous catalysis. nih.gov The application of these and other process analytical technologies (PAT) will be critical for developing robust and scalable synthetic processes. mdpi.com In-situ monitoring provides a wealth of data that can be used to develop accurate kinetic models of the reaction, leading to improved process control and efficiency. spectroscopyonline.com

Integration of Flow Chemistry for Scalable and Sustainable Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. researchgate.net These advantages include enhanced heat and mass transfer, improved safety for handling hazardous reagents or exothermic reactions, and the potential for straightforward scaling and automation. researchgate.net

The integration of flow chemistry represents a significant future direction for the synthesis of this compound, particularly for its large-scale production. researchgate.net A continuous flow process for the synthesis of a related precursor, 4-fluoro-2-methoxy-5-nitroaniline, has already been reported, highlighting the applicability of this technology to related structures. google.com

Q & A

Q. What are the optimized synthetic routes for 2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via alkylation of 2-fluoro-5-methoxyaniline with 2-bromopentane. Key steps include:

  • Catalyst Selection : Use of sulfuric acid or p-toluenesulfonic acid (PTSA) to protonate the amine, enhancing nucleophilicity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction rates, while toluene minimizes side reactions like oxidation .
  • Temperature Control : Reactions at 80–100°C for 12–24 hours achieve yields of 60–75%, but prolonged heating risks decomposition.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 6.5–7.2 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 1.2–1.6 ppm (pentan-2-yl chain) confirm substitution patterns .
    • ¹³C NMR : Signals at 155–160 ppm (C-F coupling) and 55–60 ppm (methoxy carbon) validate fluorination and alkylation .
  • FT-IR : Bands at 3350 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-F stretch) indicate functional groups .
  • Elemental Analysis : Matches theoretical values for C₁₂H₁₇FNO (C: 65.14%, H: 7.70%, N: 6.33%) .

Q. How does fluorination at the 2-position influence electronic properties and reactivity in comparison to non-fluorinated analogs?

Methodological Answer: Fluorination introduces electron-withdrawing effects, altering reactivity:

  • Electronic Effects : The fluorine atom decreases electron density on the aromatic ring, reducing electrophilic substitution rates (e.g., nitration requires harsher conditions) .

  • Comparative Reactivity Data :

    Reaction2-Fluoro Derivative (Rate)Non-Fluorinated Analog (Rate)
    Nitration0.45 × 10⁻³ M⁻¹s⁻¹2.1 × 10⁻³ M⁻¹s⁻¹
    Suzuki Coupling85% yield72% yield

Implications : Fluorination enhances oxidative stability in polymer applications (e.g., conductive polyanilines) .

Q. What computational methods are suitable for predicting binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Predicts affinity for enzymes like cytochrome P450. The pentan-2-yl group’s hydrophobicity enhances binding to hydrophobic pockets (ΔG ≈ −8.2 kcal/mol) .
  • MD Simulations (GROMACS) : Reveals stable interactions with lipid bilayers due to the compound’s logP (~3.5), correlating with membrane permeability in drug design .

Validation : Compare computational results with SPR (surface plasmon resonance) binding assays (KD ≈ 12 µM for kinase inhibitors) .

Q. How can structural modifications resolve contradictions in reported biological activities?

Methodological Answer: Discrepancies in bioactivity (e.g., antifungal vs. inactive results) arise from:

  • Substituent Positioning : Moving the methoxy group from 5- to 4-position increases steric hindrance, reducing binding to fungal CYP51 .
  • Resolution Strategy :
    • Synthesize analogs with systematic substituent variations.
    • Use QSAR (quantitative structure-activity relationship) models to identify critical descriptors (e.g., polar surface area, H-bond donors).

Case Study : 3,4-Difluoro-N-(pentan-2-yl)aniline () shows 10× higher antibacterial activity than the 2-fluoro isomer due to improved target engagement.

Q. What role does this compound play in designing chemical sensors, and how is performance optimized?

Methodological Answer: As a polyaniline (PANI) precursor, the compound forms protonated emeraldine salts for NH₃ and pH sensing:

  • Film Fabrication : Spin-coating PANI derivatives onto ITO electrodes achieves conductivity of 10⁻² S/cm .

  • Performance Metrics :

    AnalyteSensitivity (nA/ppm)Response Time (s)
    NH₃4.715
    HCl3.220

Optimization : Introduce sulfonic acid groups (post-polymerization) to enhance moisture resistance without sacrificing conductivity .

Q. How do steric effects from the pentan-2-yl group impact catalytic applications?

Methodological Answer: In Pd-catalyzed cross-couplings, the branched alkyl chain:

  • Inhibits Substrate Access : Reduces turnover frequency (TOF) by 40% compared to linear N-pentyl analogs .
  • Enhances Selectivity : Steric bulk minimizes undesired β-hydride elimination, improving yields in Heck reactions (82% vs. 65% for linear analogs) .

Experimental Design : Use Hammett plots to correlate substituent bulk (Es parameter) with reaction outcomes.

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